molecular formula C20H26N4O2 B5325594 4-benzyl-3-ethyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one

Cat. No. B5325594
M. Wt: 354.4 g/mol
InChI Key: LFLYRNXBUMLNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-3-ethyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one is a chemical compound that belongs to the diazepan family. It is commonly referred to as BzEP or BzEt. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. In

Mechanism of Action

BzEP acts as a positive allosteric modulator of GABA-A receptors. It enhances the activity of GABA-A receptors by increasing the affinity of the receptor for GABA. This results in an increase in the inhibitory neurotransmission, which leads to the sedative and anxiolytic effects of BzEP.
Biochemical and Physiological Effects:
BzEP has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease locomotor activity, induce muscle relaxation, and reduce anxiety in animal models. It has also been found to exhibit anticonvulsant properties. However, the exact mechanism of these effects is still not fully understood.

Advantages and Limitations for Lab Experiments

One of the advantages of BzEP is its ability to selectively modulate the activity of GABA-A receptors. This makes it a useful tool for studying the role of GABA-A receptors in various physiological processes. However, one of the limitations of BzEP is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on BzEP. One area of research could be the development of novel analogs of BzEP with improved solubility and pharmacokinetic properties. Another area of research could be the study of the effects of BzEP on different subtypes of GABA-A receptors. Additionally, BzEP could be studied for its potential use as a building block for the synthesis of novel materials with unique properties.

Synthesis Methods

The synthesis of BzEP involves the reaction of 4-benzyl-3-ethyl-1,4-diazepan-5-one with 1-ethyl-1H-pyrazole-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

BzEP has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, BzEP has been found to exhibit anticonvulsant, anxiolytic, and sedative properties. It has also been studied for its potential use as a muscle relaxant. In neuroscience, BzEP has been found to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. In materials science, BzEP has been studied for its potential use as a building block for the synthesis of novel materials.

properties

IUPAC Name

4-benzyl-3-ethyl-1-(1-ethylpyrazole-3-carbonyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-3-17-15-22(20(26)18-10-13-23(4-2)21-18)12-11-19(25)24(17)14-16-8-6-5-7-9-16/h5-10,13,17H,3-4,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLYRNXBUMLNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=NN(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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